molecular formula C18H22O5 B2976375 Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 301682-67-7

Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2976375
CAS RN: 301682-67-7
M. Wt: 318.369
InChI Key: MSHNHUTYKOUGEH-UHFFFAOYSA-N
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Description

Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, also known as DCP-LA, is a synthetic compound with potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been studied extensively for its neuroprotective and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to exert its effects by modulating the activity of various signaling pathways in the brain. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival. Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism and has anti-inflammatory effects.
Biochemical and Physiological Effects:
Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. In addition, Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has been shown to improve mitochondrial function and energy metabolism in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its ability to cross the blood-brain barrier and exert its effects in the brain. Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is also stable and has a long half-life, which allows for sustained effects. However, one of the limitations of using Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanisms of action of Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate and to determine its optimal dosage and administration. Other areas of interest include its potential use in the treatment of stroke and traumatic brain injury, as well as its effects on other physiological systems such as the immune system and metabolism.

Synthesis Methods

Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be synthesized by the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with isobutyl chloroformate and 2,2-dimethylpropanoic acid in the presence of a base such as triethylamine. The reaction yields Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate as a white crystalline powder with a melting point of 104-106°C.

Scientific Research Applications

Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential therapeutic applications in various neurological and inflammatory disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. It has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in the brain. Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

propan-2-yl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-10(2)21-16(19)15-11(3)22-14-8-7-12(9-13(14)15)23-17(20)18(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHNHUTYKOUGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-methyl-5-(pivaloyloxy)benzofuran-3-carboxylate

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